molecular formula C6H9NO2 B12827399 Methyl (2S)-2-aminopent-4-ynoate

Methyl (2S)-2-aminopent-4-ynoate

Cat. No.: B12827399
M. Wt: 127.14 g/mol
InChI Key: GHQXMDDXHKPECL-YFKPBYRVSA-N
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Description

(S)-Methyl 2-aminopent-4-ynoate is an organic compound with the molecular formula C6H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-aminopent-4-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and (S)-alanine.

    Formation of Propargyl Ester: Propargyl alcohol is esterified with (S)-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to yield (S)-Methyl 2-aminopent-4-ynoate.

Industrial Production Methods

Industrial production methods for (S)-Methyl 2-aminopent-4-ynoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-aminopent-4-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-aminopent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-aminopent-4-ynoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminopent-4-ynoate: The non-chiral version of the compound.

    Ethyl 2-aminopent-4-ynoate: An ethyl ester analog.

    2-Aminopent-4-ynoic acid: The corresponding carboxylic acid.

Uniqueness

(S)-Methyl 2-aminopent-4-ynoate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl (2S)-2-aminopent-4-ynoate

InChI

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m0/s1

InChI Key

GHQXMDDXHKPECL-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@H](CC#C)N

Canonical SMILES

COC(=O)C(CC#C)N

Origin of Product

United States

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